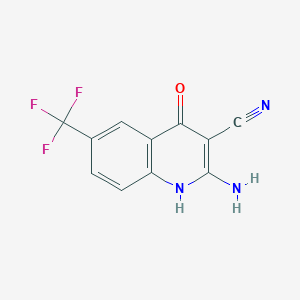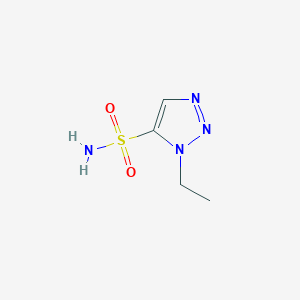
1-Ethyl-1H-1,2,3-triazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-1,2,3-triazole-5-sulfonamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 1-position and a sulfonamide group at the 5-position of the triazole ring. Triazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazole-5-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 1-ethyl-1H-1,2,3-triazole with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfonamide derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-1,2,3-triazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives
Scientific Research Applications
1-Ethyl-1H-1,2,3-triazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-ethyl-1H-1,2,3-triazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it inhibits the synthesis and metabolism of para-aminobenzoic acid (PABA) in bacteria, thereby preventing bacterial growth. Molecular docking studies have shown that the compound can effectively bind to the active sites of enzymes, enhancing its inhibitory effects .
Comparison with Similar Compounds
- 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride
- 1-Methyl-1H-1,2,3-triazole-5-sulfonamide
- 1-Phenyl-1H-1,2,3-triazole-5-sulfonamide
Comparison: 1-Ethyl-1H-1,2,3-triazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For example, the presence of an ethyl group can influence its solubility and interaction with biological targets, making it more or less effective in certain contexts .
Properties
Molecular Formula |
C4H8N4O2S |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
3-ethyltriazole-4-sulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h3H,2H2,1H3,(H2,5,9,10) |
InChI Key |
YCUYJHAPPXBOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=N1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
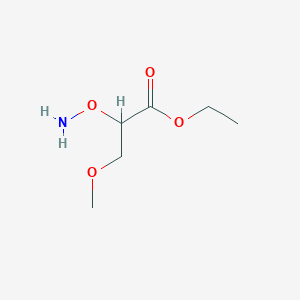

![4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13221670.png)
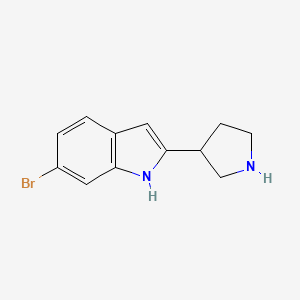
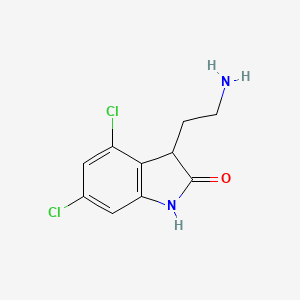
![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13221678.png)
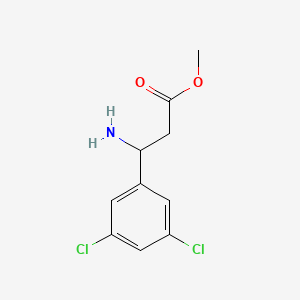
![[6-(Bromodifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13221699.png)

![5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B13221706.png)
